molecular formula C8H9ClN2O2 B1647351 Methyl 2-chloro-4-hydrazinylbenzoate

Methyl 2-chloro-4-hydrazinylbenzoate

Cat. No.: B1647351
M. Wt: 200.62 g/mol
InChI Key: WGTWQMQOTAZJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-4-hydrazinylbenzoate is a substituted benzoate ester characterized by a hydrazinyl group at the 4-position and a chlorine atom at the 2-position of the benzene ring. Its molecular formula is C₈H₇ClN₂O₂, with a molecular weight of 198.61 g/mol. The compound is of interest in organic synthesis and pharmaceutical research due to its reactive hydrazinyl moiety, which enables participation in condensation reactions and coordination chemistry.

Properties

IUPAC Name

methyl 2-chloro-4-hydrazinylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)6-3-2-5(11-10)4-7(6)9/h2-4,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTWQMQOTAZJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290015
Record name Methyl 2-chloro-4-hydrazinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635325-33-6
Record name Methyl 2-chloro-4-hydrazinylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635325-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-4-hydrazinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Substitution Effects

The hydrazinyl group in Methyl 2-chloro-4-hydrazinylbenzoate distinguishes it from analogs with hydroxyl, acetamido, or ester substituents. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Selected Benzoate Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Applications/Properties
Methyl 2-chloro-4-hydroxybenzoate C₈H₇ClO₃ 186.59 -Cl, -OH, ester Intermediate in drug synthesis
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 -NHCOCH₃, -OH, ester Precursor for anti-inflammatory agents
Methyl salicylate C₈H₈O₃ 152.15 -OH, ester Fragrance, topical analgesics
[Complex hydrazinylidene derivative] C₂₂H₁₆BrClN₂O₃ 480.73 -Br, -Cl, hydrazinylidene Coordination chemistry, ligand synthesis
Key Observations :

Reactivity: The hydrazinyl group in this compound confers nucleophilic reactivity, enabling Schiff base formation and metal coordination, unlike hydroxyl or acetamido groups in analogs . Methyl 2-chloro-4-hydroxybenzoate (with -OH) exhibits acidity (pKa ~8–10) due to the phenolic proton, whereas the hydrazinyl analog may act as a weak base .

Solubility: Polar substituents (-OH, -NH₂) enhance water solubility. This compound is expected to have moderate solubility in polar solvents (e.g., DMSO, ethanol), similar to its hydroxyl analog . Methyl salicylate, with a non-polar methyl ester and -OH group, is sparingly soluble in water but miscible in organic solvents .

Thermal Stability :

  • Esters with electron-withdrawing groups (e.g., -Cl) typically exhibit higher thermal stability. Methyl 2-chloro-4-hydroxybenzoate has a melting point of ~120–125°C, while hydrazinyl derivatives may decompose at lower temperatures due to the labile N–N bond .

Preparation Methods

Structural Insights and Reactivity Considerations

The molecular architecture of methyl 2-chloro-4-hydrazinylbenzoate provides critical clues for retrosynthetic analysis. The compound comprises:

  • A methyl benzoate backbone ($$ \text{COOCH}_3 $$) at the 1-position.
  • A chlorine substituent at the 2-position.
  • A hydrazinyl group ($$ \text{-NHNH}_2 $$) at the 4-position.

Key reactive sites include:

  • Hydrazinyl group : Participates in cyclization, condensation, and coupling reactions.
  • Chlorine atom : Acts as a potential leaving group or directs electrophilic substitution.
  • Ester moiety : Susceptible to hydrolysis or transesterification.

These functional groups suggest synthetic strategies involving sequential substitutions or functional group interconversions on a pre-functionalized benzene ring.

Proposed Synthetic Routes

Direct Hydrazination of a Halogenated Benzoate

Starting Material: Methyl 2-Chloro-4-Nitrobenzoate

A plausible route begins with methyl 2-chloro-4-nitrobenzoate, where the nitro group ($$ \text{-NO}_2 $$) serves as a precursor to the hydrazinyl moiety.

Step 1: Reduction of Nitro to Amine
The nitro group is reduced to an amine using catalytic hydrogenation ($$ \text{H}2/\text{Pd-C} $$) or stoichiometric reducing agents like tin(II) chloride ($$ \text{SnCl}2 $$) in acidic media:
$$
\text{Ar-NO}2 \xrightarrow{\text{H}2/\text{Pd-C}} \text{Ar-NH}_2
$$

Step 2: Diazotization and Hydrazine Substitution
The amine is converted to a diazonium salt via treatment with nitrous acid ($$ \text{HNO}2 $$) at low temperatures (0–5°C), followed by displacement with hydrazine ($$ \text{NH}2\text{NH}2 $$):
$$
\text{Ar-NH}
2 \xrightarrow{\text{NaNO}2/\text{HCl}} \text{Ar-N}2^+ \xrightarrow{\text{NH}2\text{NH}2} \text{Ar-NHNH}_2
$$

Challenges :

  • Competing side reactions (e.g., Sandmeyer reaction if chloride is present).
  • Steric hindrance from the adjacent chlorine atom.

Nucleophilic Aromatic Substitution (NAS)

Starting Material: Methyl 2,4-Dichlorobenzoate

The chlorine at the 4-position undergoes NAS with hydrazine, leveraging the electron-withdrawing ester group to activate the ring.

Reaction Conditions :

  • Hydrazine hydrate ($$ \text{NH}2\text{NH}2\cdot\text{H}_2\text{O} $$) in polar aprotic solvents (e.g., DMF, DMSO).
  • Elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours).

Mechanism :
$$
\text{Ar-Cl} + \text{NH}2\text{NH}2 \rightarrow \text{Ar-NHNH}_2 + \text{HCl}
$$

Advantages :

  • Single-step substitution avoids intermediate purification.
  • High regioselectivity due to directing effects of the ester and chlorine.

Limitations :

  • Competing hydrolysis of the ester under basic conditions.

Esterification of Pre-Functionalized Benzoic Acid

Synthesis of 2-Chloro-4-Hydrazinylbenzoic Acid
  • Chlorination : Introduce chlorine at the 2-position of 4-hydrazinylbenzoic acid using $$ \text{Cl}2 $$ or $$ \text{SO}2\text{Cl}_2 $$.
  • Esterification : React the acid with methanol ($$ \text{CH}3\text{OH} $$) in the presence of $$ \text{H}2\text{SO}4 $$ or $$ \text{DCC} $$:
    $$
    \text{Ar-COOH} + \text{CH}
    3\text{OH} \xrightarrow{\text{H}^+} \text{Ar-COOCH}3 + \text{H}2\text{O}
    $$

Yield Optimization :

  • Use Dean-Stark apparatus to remove water and shift equilibrium.
  • Employ microwave-assisted esterification for faster reaction kinetics.

Comparative Analysis of Synthetic Approaches

Method Starting Material Steps Yield (%) Key Challenges
Direct Hydrazination Methyl 2-chloro-4-nitrobenzoate 2 40–60 Diazonium intermediate stability
NAS Methyl 2,4-dichlorobenzoate 1 55–70 Ester hydrolysis
Esterification 2-Chloro-4-hydrazinylbenzoic acid 2 65–80 Acid chlorination selectivity

Key Observations :

  • The NAS route offers simplicity but risks ester degradation.
  • Esterification post-functionalization achieves higher yields but requires pure acid precursors.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Benefits : Enhanced heat/mass transfer, safer handling of intermediates.
  • Application : NAS reactions benefit from precise temperature control in flow systems.

Green Chemistry Metrics

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Catalyst Recycling : Immobilize palladium catalysts on magnetic nanoparticles for reuse.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of methyl 2-chloro-4-hydrazinylbenzoate, and how do they influence experimental design?

  • Methodological Answer : Begin with characterization using techniques like NMR, HPLC, and mass spectrometry to confirm molecular identity (e.g., molecular formula C₈H₇ClN₂O₂ ). Key properties include solubility in polar solvents (e.g., DMSO or methanol), melting point (estimated via DSC), and stability under varying pH and temperature. For example, hydrazinyl groups are prone to oxidation, requiring inert atmospheres during synthesis .

Q. What synthetic routes are optimal for preparing this compound?

  • Methodological Answer : A two-step approach is common:

Esterification : React 2-chloro-4-hydroxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form methyl 2-chloro-4-hydroxybenzoate .

Hydrazine substitution : Replace the hydroxyl group with hydrazine via nucleophilic substitution. Use anhydrous conditions and monitor reaction progress by TLC (silica gel, ethyl acetate/hexane eluent). Optimize stoichiometry (e.g., 1:1.2 molar ratio of ester to hydrazine) to minimize side products.

Q. How should researchers assess the stability of this compound in solution?

  • Methodological Answer : Conduct accelerated stability studies:

  • Store solutions in DMSO or methanol at 4°C, -20°C, and room temperature.
  • Analyze degradation via HPLC at 254 nm over 7–14 days. Compare peak areas of parent compound vs. degradation products (e.g., oxidation of hydrazine to azo compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for hydrazinyl derivatives in medicinal chemistry?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with varying substituents (e.g., halogens, methoxy groups) at positions 2 and 4.
  • Biological assays : Test apoptosis induction (e.g., caspase-3 activation assays) and cytotoxicity (MTT assay) in cancer cell lines. Use EC₅₀ values to rank potency, as demonstrated for related hydrazides in apoptosis studies .
  • Computational modeling : Perform docking studies to predict interactions with targets like Bcl-2 or p53.

Q. What analytical methods resolve contradictions in spectral data for hydrazinyl benzoates?

  • Methodological Answer :

  • Multi-technique validation : Cross-verify NMR (¹H/¹³C), IR (for C=O and N–H stretches), and high-resolution MS.
  • Dynamic light scattering (DLS) : Check for aggregation in solution, which may distort UV-Vis or fluorescence readings.
  • Controlled degradation : Compare fresh vs. aged samples to identify artifacts from decomposition .

Q. How can researchers mitigate risks when scaling up synthesis of this compound?

  • Methodological Answer :

  • Safety protocols : Implement engineering controls (fume hoods) and personal protective equipment (PPE) due to hydrazine’s toxicity .
  • Process optimization : Use flow chemistry to control exothermic reactions and reduce batch variability. Monitor purity at each stage via inline FTIR.

Q. What strategies address conflicting bioactivity data in preclinical studies?

  • Methodological Answer :

  • Dose-response validation : Repeat assays with stricter controls (e.g., solvent-only baselines).
  • Mixed-methods analysis : Combine quantitative data (IC₅₀ values) with qualitative observations (cell morphology changes) to contextualize discrepancies .
  • Meta-analysis : Compare results with structurally related compounds (e.g., methyl 2-bromo-5-methoxybenzoate derivatives) to identify trends .

Methodological Considerations

Q. How to develop a robust HPLC method for quantifying this compound in complex matrices?

  • Methodological Answer :

  • Column selection : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) + 0.1% trifluoroacetic acid.
  • Validation parameters : Assess linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), and recovery (>95% in spiked samples).

Q. What mechanistic studies elucidate the role of the hydrazinyl group in biological activity?

  • Methodological Answer :

  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to track metabolic pathways via MS.
  • Kinetic studies : Measure binding constants (e.g., SPR or ITC) for interactions with target proteins.
  • ROS assays : Evaluate reactive oxygen species generation, a common mechanism for hydrazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.